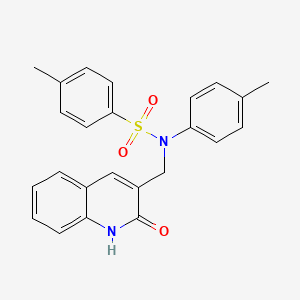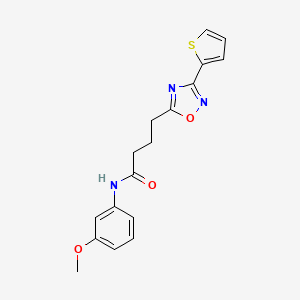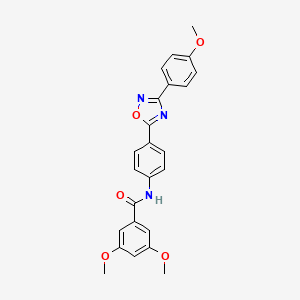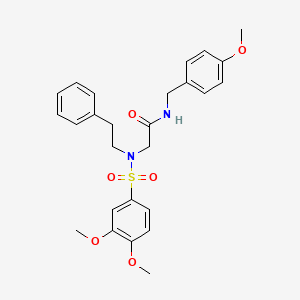
N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide, also known as BZS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZS has been found to exhibit significant biological activity, making it a promising candidate for further investigation.
Wirkmechanismus
N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide is believed to exert its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in pH within the cells, which in turn triggers apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide has also been found to exhibit anti-inflammatory and anti-oxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide in laboratory experiments is its relatively low cost and ease of synthesis. However, its low solubility in water can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are numerous areas of research that could benefit from further investigation into the properties of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide. Some potential future directions include:
1. Further investigation into its anti-cancer properties, including its potential use in combination with other anti-cancer agents.
2. Studies on the effects of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide on other enzymes and pathways involved in cancer development and progression.
3. Investigation into the potential use of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide as an anti-inflammatory agent in conditions such as rheumatoid arthritis.
4. Studies on the effects of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide on other physiological systems, including the cardiovascular and nervous systems.
In conclusion, N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide is a promising chemical compound with significant potential for therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for further investigation in a variety of research areas.
Synthesemethoden
The synthesis of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide involves the reaction of 2-ethoxy-5-nitrobenzamide with benzylamine and sulfuric acid, followed by reduction with sodium dithionite. This process yields N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide as a white solid with a melting point of approximately 150°C.
Wissenschaftliche Forschungsanwendungen
N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its potential use as an anti-cancer agent. Studies have shown that N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation.
Eigenschaften
IUPAC Name |
N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-2-28-21-14-13-19(29(26,27)23-16-17-9-5-3-6-10-17)15-20(21)24-22(25)18-11-7-4-8-12-18/h3-15,23H,2,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVVPZPILDCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














